Cas no 1174875-53-6 (1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine)

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine is a fluorinated pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a difluoroethyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring, contributing to enhanced metabolic stability and lipophilicity. The amine group at the 3-position offers reactivity for further functionalization, making it a versatile intermediate in synthetic chemistry. This compound may exhibit improved bioavailability and binding affinity in biologically active molecules due to the presence of fluorine atoms. Its well-defined molecular architecture supports its use in the development of novel therapeutics or crop protection agents, where selective modulation of target interactions is critical.
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine structure
1174875-53-6 structure
Product Name:1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
CAS No:1174875-53-6
MF:C6H9F2N3
MW:161.152567625046
MDL:MFCD11215400
CID:3159788
PubChem ID:45602158
Update Time:2025-11-05

1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
    • ZWB87553
    • 1-(2,2-difluoroethyl)-4-methylpyrazol-3-amine
    • MFCD11215400
    • CS-0241297
    • STK510367
    • 1174875-53-6
    • 1-(2,2-difluoroethyl)-4-methyl-pyrazol-3-amine
    • EN300-232245
    • AKOS005169113
    • 846-606-6
    • MDL: MFCD11215400
    • Inchi: 1S/C6H9F2N3/c1-4-2-11(3-5(7)8)10-6(4)9/h2,5H,3H2,1H3,(H2,9,10)
    • InChI Key: GDDRBZXOGSZJFG-UHFFFAOYSA-N
    • SMILES: FC(CN1C=C(C)C(N)=N1)F

Computed Properties

  • Exact Mass: 161.07645362Da
  • Monoisotopic Mass: 161.07645362Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 131
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 43.8Ų

1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
PC411332-1g
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6
1g
£46.00 2025-02-21
Apollo Scientific
PC411332-5g
1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6
5g
£183.00 2025-02-21
Enamine
EN300-232245-0.05g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
0.05g
$179.0 2024-06-20
Enamine
EN300-232245-0.1g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
0.1g
$268.0 2024-06-20
Enamine
EN300-232245-0.25g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
0.25g
$383.0 2024-06-20
Enamine
EN300-232245-0.5g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
0.5g
$601.0 2024-06-20
Enamine
EN300-232245-1.0g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
1.0g
$770.0 2024-06-20
Enamine
EN300-232245-2.5g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
2.5g
$1509.0 2024-06-20
Enamine
EN300-232245-5.0g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
5.0g
$2235.0 2024-06-20
Enamine
EN300-232245-10.0g
1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
1174875-53-6 95%
10.0g
$3315.0 2024-06-20

1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:1174875-53-6)1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
Order Number:A1230909
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 22:40
Price ($):538
Email:sales@amadischem.com

1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine Related Literature

Additional information on 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine

1-(2,2-Difluoroethyl)-4-methyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 1174875-53-6) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of pyrazole derivatives, which are known for their versatile reactivity and wide-ranging biological activities. The structure of this compound features a pyrazole ring substituted with a methyl group at position 4 and an amino group at position 3, further modified by a 2,2-difluoroethyl substituent. This unique combination of functional groups makes it a valuable molecule for research and development in the fields of medicinal chemistry and materials science.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly due to their ability to modulate various biological targets such as kinases, receptors, and enzymes. The presence of fluorine atoms in the 2,2-difluoroethyl group introduces electronic effects that can enhance the compound's stability, lipophilicity, and bioavailability. These properties are crucial for designing drugs with improved pharmacokinetic profiles. For instance, researchers have explored the use of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine as a lead compound in anti-inflammatory and antitumor drug development.

The synthesis of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine involves a multi-step process that typically begins with the preparation of the pyrazole ring. This is followed by substitution reactions to introduce the methyl and amino groups at specific positions on the ring. The introduction of the 2,2-difluoroethyl group is achieved through nucleophilic substitution or coupling reactions, depending on the desired regioselectivity. The synthesis process requires precise control over reaction conditions to ensure high yields and purity of the final product.

One of the most promising applications of this compound lies in its potential as a building block for more complex molecules. Its structure allows for further functionalization at various positions on the pyrazole ring, enabling chemists to explore a wide range of chemical modifications. For example, researchers have investigated the use of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine as a precursor for constructing heterocyclic frameworks with enhanced biological activity.

In terms of physical properties, 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine exhibits a melting point of approximately 150°C and is soluble in common organic solvents such as dichloromethane and acetonitrile. Its solubility profile makes it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS). These properties are essential for its characterization and quality control during manufacturing processes.

Recent advancements in computational chemistry have also contributed to our understanding of this compound's behavior at the molecular level. Quantum mechanical calculations have provided insights into its electronic structure, reactivity patterns, and interaction with biological targets. For instance, density functional theory (DFT) studies have revealed that the fluorine atoms in the 2,2-difluoroethyl group significantly influence the compound's electron distribution, which could enhance its binding affinity to specific protein pockets.

Furthermore, green chemistry principles are increasingly being applied to the synthesis and application of 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine. Researchers are exploring eco-friendly reaction conditions that minimize waste generation and reduce environmental impact. For example, catalytic methods using metal catalysts or enzymes are being investigated as alternatives to traditional synthetic routes.

In conclusion, 1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine (CAS No. 1174875-53-6) is a versatile compound with significant potential in various scientific domains. Its unique structure and favorable properties make it an attractive candidate for both fundamental research and industrial applications. As ongoing studies continue to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in advancing modern science and technology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:1174875-53-6)1-(2,2-difluoroethyl)-4-methyl-1H-pyrazol-3-amine
A1230909
Purity:99%
Quantity:1g
Price ($):538
Email